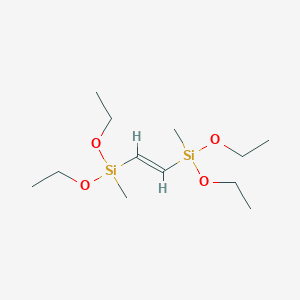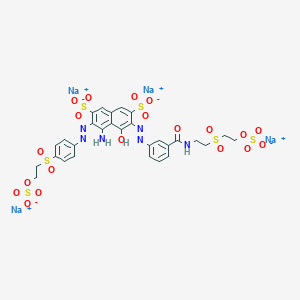
1,2-ビス(メチルジエトキシシリル)エチレン
説明
Synthesis Analysis
The synthesis of symmetrical 1,1-bis(silyl)ethenes, related to “1,2-Bis(methyldiethoxysilyl)ethylene”, involves a ruthenium complex-catalyzed silylative coupling cyclization, demonstrating a method for preparing bis(silyl)ethenes with excellent selectivity and good yield (Pawluć et al., 2005).
Molecular Structure Analysis
The structure and conformation of 1,1-bis(methylthio)ethylene, a compound with similarities to “1,2-Bis(methyldiethoxysilyl)ethylene”, have been explored through electron diffraction and Raman spectroscopy, revealing insights into bond lengths and conformer compositions (Jandal et al., 1976).
Chemical Reactions and Properties
The synthetic utility of 1,1-Bis(benzenesulfonyl)ethylene as a precursor for ethylene 1,2-dipole equivalent suggests potential for diverse chemical transformations and reactions that could be relevant for understanding the reactivity of “1,2-Bis(methyldiethoxysilyl)ethylene” (Lucchi et al., 1984).
科学的研究の応用
1,2-ビス(メチルジエトキシシリル)エチレンの用途に関する包括的な分析
1,2-ビス(メチルジエトキシシリル)エチレンは、その独特の化学的特性により、さまざまな科学分野で応用が見られる汎用性の高い有機ケイ素化合物です。以下は、6つの異なる分野におけるその用途の詳細な分析です。
コーティングと表面改質
1,2-ビス(メチルジエトキシシリル)エチレン: は、コーティングの加水分解安定性を向上させるために使用され、製品の保存期間を延ばします {svg_1}。加水分解と縮合により架橋構造を形成する能力により、表面改質に優れた候補となり、基材への結合性を向上させ、機械的特性を向上させます。
作用機序
Action Environment
The action, efficacy, and stability of 1,2-Bis(methyldiethoxysilyl)ethylene can be influenced by environmental factors. For instance, its hydrolytic sensitivity suggests that its reactivity and stability may be affected by the presence of moisture or water . Therefore, it’s crucial to consider the environmental conditions when using this compound.
生化学分析
Biochemical Properties
1,2-Bis(methyldiethoxysilyl)ethylene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The hydrolyzable group of 1,2-Bis(methyldiethoxysilyl)ethylene forms stable condensation products with siliceous surfaces and other oxides such as those of aluminum, zirconium, tin, titanium, and nickel. The organofunctional group alters the wetting or adhesion characteristics of the substrate, catalyzes chemical transformations at the heterogeneous interface, and modifies its partition characteristics .
Cellular Effects
1,2-Bis(methyldiethoxysilyl)ethylene influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It enhances adhesive bonding and increases mechanical properties in coatings and composite applications. The compound’s ability to form multiple bonds with substrates ensures better substrate bonding and improved mechanical properties .
Molecular Mechanism
At the molecular level, 1,2-Bis(methyldiethoxysilyl)ethylene exerts its effects through binding interactions with biomolecules. It forms up to six bonds with a substrate, compared to conventional silanes that form only three bonds. This increased bonding capability enhances the hydrolytic stability and durability of the materials it interacts with. The compound also catalyzes chemical transformations at the heterogeneous interface, impacting gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Bis(methyldiethoxysilyl)ethylene change over time. The compound exhibits high hydrolytic stability, which ensures a longer shelf life and better performance in various applications. Over time, it maintains its ability to form durable bonds and enhance mechanical properties, making it a reliable choice for long-term use .
Dosage Effects in Animal Models
The effects of 1,2-Bis(methyldiethoxysilyl)ethylene vary with different dosages in animal models. At lower dosages, the compound enhances adhesive bonding and mechanical properties without causing adverse effects. At higher dosages, it may exhibit toxic effects due to its interaction with cellular components. It is essential to determine the optimal dosage to maximize benefits while minimizing potential toxicity .
Metabolic Pathways
1,2-Bis(methyldiethoxysilyl)ethylene is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s hydrolyzable group reacts with siliceous surfaces and other oxides, forming stable condensation products. These interactions impact metabolic flux and metabolite levels, contributing to the compound’s overall biochemical properties .
Transport and Distribution
Within cells and tissues, 1,2-Bis(methyldiethoxysilyl)ethylene is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring it reaches the target sites where it can exert its effects. The compound’s ability to form multiple bonds with substrates enhances its distribution and effectiveness .
Subcellular Localization
1,2-Bis(methyldiethoxysilyl)ethylene is localized in specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications direct the compound to these compartments, ensuring it reaches the appropriate sites for optimal performance. The compound’s unique structure and bonding capabilities contribute to its effective subcellular localization .
特性
IUPAC Name |
[(E)-2-[diethoxy(methyl)silyl]ethenyl]-diethoxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O4Si2/c1-7-13-17(5,14-8-2)11-12-18(6,15-9-3)16-10-4/h11-12H,7-10H2,1-6H3/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLIVTNXBUXXOP-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C=C[Si](C)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[Si](C)(/C=C/[Si](C)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Guanosine5'-(trihydrogen diphosphate), P'-[1-(2-nitrophenyl)ethyl] ester (9CI)](/img/structure/B1167168.png)

![Methyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1167185.png)